molecular formula C14H18FNO3 B2599429 N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1396807-24-1

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2599429
CAS RN: 1396807-24-1
M. Wt: 267.3
InChI Key: SRVTYTKBXVOWNO-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide, also known as CPFPX, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

One study highlights the chemoselective monoacetylation of amino groups, specifically in the context of synthesizing intermediates for antimalarial drugs. This process involves catalysis with Novozym 435 and explores various acyl donors for optimal results, demonstrating the importance of selecting the right conditions for achieving desired outcomes in drug synthesis (Magadum & Yadav, 2018).

Metabolic Pathways and Drug Metabolism

Another aspect of research examines the conversion of acetaminophen into bioactive metabolites, such as N-arachidonoylphenolamine (AM404), through fatty acid amide hydrolase-dependent arachidonic acid conjugation. This process, occurring in the nervous system, suggests complex metabolic pathways that convert common pharmaceuticals into compounds with significant biological activity, highlighting the intricate interplay between drug metabolism and physiological effects (Högestätt et al., 2005).

Environmental Impact of Pharmaceutical Compounds

Research on the environmental impact of pharmaceuticals, such as the cyto-genotoxicity of paracetamol on aquatic organisms, points to the broader ecological considerations of drug synthesis and disposal. This study underscores the importance of evaluating the environmental consequences of widespread drug use, emphasizing the need for sustainable practices in pharmaceutical development (Parolini et al., 2010).

Synthesis and Evaluation of Novel Compounds

The synthesis and biological evaluation of novel compounds for potential therapeutic applications, including anticancer and anti-inflammatory activities, is a key area of research. Studies like the development of N-phenoxypropylacetamide derivatives for antiulcer activity illustrate the ongoing efforts to create more effective and safer therapeutic agents through chemical innovation (Ueda et al., 1990).

Advanced Oxidation Chemistry

Exploring the advanced oxidation chemistry of pharmaceuticals, such as paracetamol, provides insights into degradation pathways and the formation of breakdown products. This research is crucial for understanding the environmental fate of drugs and developing strategies for mitigating their impact (Vogna et al., 2002).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c15-11-3-1-2-4-13(11)19-9-14(18)16-8-7-12(17)10-5-6-10/h1-4,10,12,17H,5-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVTYTKBXVOWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)COC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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